Cas no 145127-37-3 (Ethyl 3-morpholinobenzoate)
Ethyl 3-morpholinobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-morpholinobenzoate
- 3-(4-morpholinyl)Benzoic acid ethyl ester
- 3-Morpholin-4-yl-benzoic acid ethyl ester
- Benzoic acid,3-(4-morpholinyl)-, ethyl ester
- METHYL 3-MORPHOLINOBENZOATE
- (4-Methoxybenzoyl)acetic acid, ethyl ester
- 3-(p-Tolyl)-1,2,4-oxdiazol-5-carbonsaeure-aethylester
- 3-p-tolyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester
- Ethyl (4-methoxybenzoyl)acetate
- Ethyl (p-methoxybenzoyl)acetate
- Ethyl 3-(4-methoxyphenyl)-3-oxopropionate
- ethyl 3-(4-methylphenyl)-1,2,4-oxadiazol-5-carboxylate
- ethyl 3-(4-morpholino)benzoate
- ethyl 3-(morpholin-4-yl)benzoate
- Ethyl 4-methoxybenzo
- Ethyl p-anisoylacetate
- MOBEE
- A884666
- SCHEMBL8698430
- 145127-37-3
-
- MDL: MFCD06740117
- Inchi: 1S/C13H17NO3/c1-2-17-13(15)11-4-3-5-12(10-11)14-6-8-16-9-7-14/h3-5,10H,2,6-9H2,1H3
- InChI Key: ANUBZBWRKOUJRV-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=CC=C(C(=O)OCC)C=2)CC1
Computed Properties
- Exact Mass: 221.10525
- Monoisotopic Mass: 235.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.8Ų
Experimental Properties
- Density: 1.16
- Boiling Point: 371.9°Cat760mmHg
- Flash Point: 178.7°C
- Refractive Index: 1.54
- PSA: 38.77
Ethyl 3-morpholinobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019092814-100g |
Ethyl 3-morpholinobenzoate |
145127-37-3 | 95% | 100g |
731.61 USD | 2021-06-17 | |
| Chemenu | CM156333-100g |
Ethyl 3-morpholinobenzoate |
145127-37-3 | 95% | 100g |
$691 | 2021-08-05 | |
| Chemenu | CM156333-100g |
Ethyl 3-morpholinobenzoate |
145127-37-3 | 95% | 100g |
$726 | 2023-02-18 | |
| Ambeed | A739494-100g |
Ethyl 3-morpholinobenzoate |
145127-37-3 | 95+% | 100g |
$660.0 | 2024-04-23 |
Ethyl 3-morpholinobenzoate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Ethyl 3-morpholinobenzoate
Ethyl 3-Morpholinobenzoate: A Comprehensive Overview
Ethyl 3-morpholinobenzoate, with the CAS number 145127-37-3, is a compound that has garnered significant attention in various fields of chemistry and materials science. This compound is notable for its unique structural properties and its potential applications in drug development, polymer synthesis, and advanced materials. The name itself, Ethyl 3-morpholinobenzoate, highlights its key components: the ethyl group attached to a benzoate moiety, which is further substituted with a morpholine ring at the third position.
The morpholine ring, a six-membered heterocyclic structure containing oxygen and nitrogen atoms, imparts distinctive electronic and steric properties to the molecule. This feature makes Ethyl 3-morpholinobenzoate highly versatile in chemical reactions. Recent studies have explored its role as a building block in organic synthesis, particularly in the construction of bioactive molecules and functional polymers. For instance, researchers have utilized its reactivity in click chemistry to develop novel drug delivery systems.
One of the most promising applications of Ethyl 3-morpholinobenzoate lies in its use as a precursor for advanced materials. By incorporating this compound into polymer matrices, scientists have achieved enhanced mechanical properties and thermal stability. This advancement has implications for industries ranging from aerospace to electronics, where high-performance materials are critical.
Moreover, Ethyl 3-morpholinobenzoate has shown potential in the field of catalysis. Its ability to act as a ligand in metal-catalyzed reactions has been leveraged to improve reaction efficiency and selectivity. Recent breakthroughs include its use in asymmetric catalysis, where it facilitates the synthesis of chiral compounds with high enantioselectivity.
The synthesis of Ethyl 3-morpholinobenzoate typically involves multi-step processes that require precise control over reaction conditions. Researchers have optimized these methods to achieve higher yields and better purity levels. For example, a recent study demonstrated that the use of microwave-assisted synthesis significantly reduces reaction time while maintaining product quality.
In terms of biological activity, Ethyl 3-morpholinobenzoate has exhibited interesting properties in vitro. Studies have shown that it can modulate cellular signaling pathways involved in inflammation and apoptosis, suggesting potential therapeutic applications in conditions such as cancer and neurodegenerative diseases.
Looking ahead, the continued exploration of Ethyl 3-morpholinobenzoate's properties is expected to unlock new opportunities across diverse disciplines. Its combination of structural versatility and functional diversity positions it as a valuable tool for researchers aiming to push the boundaries of chemical innovation.
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